molecular formula C10H11FN4 B15310019 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline

Cat. No.: B15310019
M. Wt: 206.22 g/mol
InChI Key: TZTQNUYAPJAYMA-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline is a fluorinated aromatic amine featuring a 1,3-dimethyl-1,2,4-triazole substituent at the 2-position of a 3-fluoroaniline scaffold. This compound combines the electron-withdrawing fluorine atom with the heterocyclic 1,2,4-triazole ring, which is known for its stability and versatility in medicinal and agrochemical applications. The dimethyl groups on the triazole ring enhance steric hindrance and may influence solubility and metabolic stability. Its structural features make it a candidate for applications in drug discovery, particularly in targeting enzymes or receptors where fluorine and triazole motifs are pharmacologically relevant .

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

2-(2,5-dimethyl-1,2,4-triazol-3-yl)-3-fluoroaniline

InChI

InChI=1S/C10H11FN4/c1-6-13-10(15(2)14-6)9-7(11)4-3-5-8(9)12/h3-5H,12H2,1-2H3

InChI Key

TZTQNUYAPJAYMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=C(C=CC=C2F)N)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, leading to changes in their activity. This interaction can affect various pathways, including those involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous fluorinated aniline derivatives with heterocyclic substituents. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituent Position/Type Key Features Biological Activity/Applications
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline 2-position: 1,3-dimethyl-1,2,4-triazole; 3-position: F Enhanced steric bulk, potential metabolic stability Antimicrobial (inferred from triazole-F synergy)
3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline 4-position: pyrazole-methoxy; 3-position: F Increased solubility (methoxy group), pyrazole-mediated interactions Agrochemical intermediates
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride 5-position: 1,2,3-triazole; 2-position: F Distinct triazole regiochemistry; HCl salt enhances solubility Pharmaceutical synthesis
4-(3,4-Dimethylphenoxy)-3-fluoroaniline 4-position: dimethylphenoxy; 3-position: F Lipophilic phenoxy group; potential for membrane penetration Material science applications

Key Observations

Substituent Effects on Bioactivity: Fluorine at the 3-position (meta to the amine group) in the target compound may enhance electronic effects, improving binding to microbial targets compared to para-fluorinated analogs (e.g., 4-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine) .

Solubility and Stability :

  • Methoxy or pyrazole-containing analogs (e.g., 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline) exhibit higher aqueous solubility due to polar substituents, whereas the dimethyltriazole in the target compound may prioritize lipophilicity for membrane penetration .
  • Stability under storage conditions is critical; fluorine and triazole groups in the target compound likely confer resistance to oxidation, similar to fluorinated naphthalene derivatives (e.g., 1-Fluoronaphthalene) .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation reactions analogous to those used for 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-triazolyl)acetamides, where acetic acid mediates heterocycle formation . In contrast, phenoxy-substituted analogs (e.g., 4-(3,4-Dimethylphenoxy)-3-fluoroaniline) require etherification steps, which may introduce scalability challenges .

Biological Activity

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial agents. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with 1,3-dimethyl-1H-1,2,4-triazole. Various synthetic pathways have been explored to optimize yield and purity. For instance, a common method includes the use of hydrazine derivatives in the presence of specific catalysts under controlled temperatures to facilitate the formation of the triazole ring structure .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. In particular, studies have shown that derivatives like 2-(3-R-1H-[1,2,4]-triazol-5-yl)phenylamines have demonstrated notable activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for synthesized compounds range from 5.2 to 933.4 μM, with certain derivatives approaching the efficacy of established antibiotics such as ciprofloxacin .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (μM)MBC (μM)Activity Level
2-(3-R-1H-[1,2,4]-triazol-5-yl)aniline10.1 - 438.020.2 - 438.0High
Ciprofloxacin4.79.6Reference Control
Other DerivativesVariesVariesModerate to High

The mechanism by which these compounds exert their antibacterial effects is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic processes. The introduction of electron-donating groups has been shown to enhance activity by improving π-electron interactions with bacterial targets .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the triazole and aniline moieties significantly impact biological activity:

  • Substituent Effects : The presence of halogens or electron-donating groups on the aniline ring can either enhance or diminish antibacterial activity.
  • Triazole Modifications : Introducing different cycloalkyl or heterocyclic groups at specific positions increases antibacterial potency.
  • Fluorine Positioning : The location of fluorine on the aromatic ring has been shown to influence activity; ortho-substituted fluorine often leads to improved efficacy .

Case Studies and Research Findings

Recent studies highlight the effectiveness of various triazole derivatives in clinical settings:

  • Antistaphylococcal Activity : A study demonstrated that certain derivatives exhibited MIC values as low as 10.1 μM against Staphylococcus aureus ATCC 25923, indicating strong bactericidal properties comparable to standard treatments .
  • Inhibition Studies : Another investigation focused on enzyme inhibition showed that triazole derivatives could effectively inhibit key enzymes involved in bacterial metabolism, supporting their potential as therapeutic agents .

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